4-Amino-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one
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Overview
Description
4-Amino-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidine ring substituted with an amino group, a methyl group, and a thiophene ringThe presence of the thiophene ring imparts unique electronic properties, making it a valuable scaffold for the development of biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the condensation of a thiophene derivative with a suitable pyrrolidine precursor under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Amino-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Amino-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amino and carbonyl groups can form hydrogen bonds. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A simpler analog without the thiophene ring.
Thiophene-2-carboxamide: Contains the thiophene ring but lacks the pyrrolidine moiety.
N-Methylpyrrolidine: Similar pyrrolidine structure but without the thiophene substitution.
Uniqueness
4-Amino-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one is unique due to the combination of the pyrrolidine and thiophene rings, which imparts distinct electronic and steric properties. This combination enhances its potential as a versatile scaffold for drug development and material science applications .
Properties
Molecular Formula |
C9H12N2OS |
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Molecular Weight |
196.27 g/mol |
IUPAC Name |
4-amino-1-methyl-5-thiophen-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C9H12N2OS/c1-11-8(12)5-6(10)9(11)7-3-2-4-13-7/h2-4,6,9H,5,10H2,1H3 |
InChI Key |
RYNHLLRUCAHBAS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(CC1=O)N)C2=CC=CS2 |
Origin of Product |
United States |
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